molecular formula C10H14O B14701066 Anisole, 2,3,4-trimethyl CAS No. 21573-40-0

Anisole, 2,3,4-trimethyl

Cat. No.: B14701066
CAS No.: 21573-40-0
M. Wt: 150.22 g/mol
InChI Key: LPWNOAFKRVPOEC-UHFFFAOYSA-N
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Description

Anisole, 2,3,4-trimethyl, also known as 1-methoxy-2,3,4-trimethylbenzene, is an organic compound with the molecular formula C10H14O. It is a derivative of anisole, where three methyl groups are substituted at the 2, 3, and 4 positions of the benzene ring. This compound is a colorless liquid with a pleasant odor and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of anisole, 2,3,4-trimethyl, typically involves the vapor-phase alkylation method due to its efficiency and scalability. The reaction is conducted at elevated temperatures (around 300°C) with continuous stirring over several hours .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.

Major Products:

    Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.

    Oxidation: Products can include carboxylic acids or aldehydes depending on the extent of oxidation.

    Reduction: The primary product is the corresponding phenol derivative.

Scientific Research Applications

Anisole, 2,3,4-trimethyl, has several applications in scientific research:

Mechanism of Action

The mechanism of action of anisole, 2,3,4-trimethyl, involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy group enhances the electron density of the benzene ring, making it more reactive towards electrophiles. This reactivity is crucial for its role in various chemical reactions and applications .

Comparison with Similar Compounds

    Anisole (Methoxybenzene): The parent compound with a single methoxy group.

    1,2,4-Trimethylbenzene: A similar compound with three methyl groups but without the methoxy group.

    1,3-Xylene: A dimethylbenzene derivative with two methyl groups.

Uniqueness: Anisole, 2,3,4-trimethyl, is unique due to the presence of both the methoxy group and three methyl groups, which significantly enhance its reactivity and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-methoxy-2,3,4-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-5-6-10(11-4)9(3)8(7)2/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWNOAFKRVPOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20335366
Record name Anisole, 2,3,4-trimethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21573-40-0
Record name Anisole, 2,3,4-trimethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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